molecular formula C8H5BrClFO2 B13719351 6'-Bromo-2'-fluoro-3'-hydroxyphenacyl chloride

6'-Bromo-2'-fluoro-3'-hydroxyphenacyl chloride

Cat. No.: B13719351
M. Wt: 267.48 g/mol
InChI Key: DTIABMYNPDUFSU-UHFFFAOYSA-N
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Description

6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. Its distinct chemical structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenol derivative, followed by chlorination to introduce the phenacyl chloride moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively.

Scientific Research Applications

6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-4-hydroxybenzoic acid
  • 3,4-Difluorophenylmagnesium bromide
  • Phenacyl bromide analogs

Uniqueness

Compared to similar compounds, 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(6-bromo-2-fluoro-3-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-4-1-2-5(12)8(11)7(4)6(13)3-10/h1-2,12H,3H2

InChI Key

DTIABMYNPDUFSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)F)C(=O)CCl)Br

Origin of Product

United States

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